molecular formula C14H16N4 B1671794 Imiquimod CAS No. 99011-02-6

Imiquimod

Cat. No.: B1671794
CAS No.: 99011-02-6
M. Wt: 240.30 g/mol
InChI Key: DOUYETYNHWVLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Imiquimod has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Imiquimod primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the immune system, commonly involved in pathogen recognition . By targeting TLR7, this compound plays a significant role in modulating the immune response .

Mode of Action

This compound acts as an agonist to TLR7 . When it binds to TLR7, it triggers a series of events leading to the production of cytokines and the activation of immune cells .

Biochemical Pathways

The activation of TLR7 by this compound leads to the stimulation of innate and acquired immune responses . This ultimately results in inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . There is also evidence that this compound directly interacts with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate .

Pharmacokinetics

It is known that steady state conditions are achieved between day 7 and day 14, which is consistent with the time to steady state predicted from the observed elimination half life (approximately 6 days) and the effective half life for accumulation (approximately 12 days) .

Result of Action

The result of this compound’s action is the induction of pro-inflammatory cytokines, chemokines, and other mediators leading to the activation of antigen-presenting cells and other components of innate immunity . This eventually leads to a profound T-helper (Th1)-weighted antitumoral cellular immune response . Moreover, this compound induces apoptosis of tumour cells at higher concentrations .

Action Environment

The action environment of this compound is primarily the skin, where it is applied topically It is known, however, that the immune response triggered by this compound can be influenced by the overall health and immune status of the individual, as well as by the presence of other pathogens or diseases .

Safety and Hazards

Imiquimod is a prescription medication and is used topically only . It is used to treat certain skin conditions, including actinic keratosis (a skin condition that may develop into skin cancer), external genital warts, and perianal warts . It is fatal if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imiquimod’s use in the treatment of field cancerization, in particular, has been rapidly evolving . It causes secretion of cytokines and induction of innate and adaptive immune responses as it is a TLR7 agonist . The future of this compound looks promising as it is a potential therapeutic option for many skin disorders, infections, and neoplasms .

Biochemical Analysis

Biochemical Properties

Imiquimod is known to interact with various biomolecules. It is a specific agonist of Toll-like receptor 7 (TLR7) and this capacity is widely used in a large number of experimental studies and clinical trials . Certain evidence exists that this compound directly interacts with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It stimulates the innate immune system by activating toll-like receptor 7 (TLR7), commonly involved in pathogen recognition . Cells activated by this compound via TLR-7 secrete cytokines (primarily interferon-α (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)) .

Molecular Mechanism

This compound’s mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . It works by binding to a specific receptor on immune cells, which activates a signaling pathway that leads to the production of cytokines .

Temporal Effects in Laboratory Settings

This compound has been shown to be significantly more effective than placebo in clearing genital warts, and mechanism of action studies indicate that this is related to the ability to generate proinflammatory cytokines and a Th1 response . A stability indicating reverse phase high performance liquid chromatographic (HPLC) method has been developed for this compound .

Dosage Effects in Animal Models

In animal models, this compound stimulates the innate immune response by increasing NK cell activity, activating macrophages to secrete cytokines and nitric oxide, and inducing proliferation and differentiation of B lymphocytes . It has also been shown that this compound acts through TLR7 and stimulates rapid synthesis and release of cytokines from monocyte, macrophage and dendritic cells .

Metabolic Pathways

This compound’s metabolic pathways involve its interaction with toll-like receptor 7 (TLR7), which leads to the production of cytokines . These cytokines are important in fighting viruses and destroying cancer cells .

Transport and Distribution

This compound is manufactured as a 5% (50 mg/g) cream called Aldara™ . It is applied topically and is well-suited to penetrate the epidermal barrier for the treatment of skin tumors .

Subcellular Localization

This compound resides in lysosomal compartments positive for MHCII, Ii chain, H-2DM and LAMP-1 in B cells . In the absence of CD74, TLR7 displays both ER and lysosomal localization, leading to an increase in pro-inflammatory cytokine production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imiquimod involves several steps. One common method starts with the condensation of a quinoline derivative with a trialkyl-orthoester to form an imidazoquinoline derivative. The reaction conditions typically involve the use of solvents like propionic acid and reagents such as nitric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of intermediates to streamline the process. The intermediates are synthesized and then converted to this compound through a series of chemical reactions. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Imiquimod undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound itself, along with various intermediates and by-products depending on the specific reaction conditions .

Properties

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYETYNHWVLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041047
Record name Imiquimod
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imiquimod
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Solubility

Poorly soluble, 2.47e-01 g/L
Record name Imiquimod
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Record name Imiquimod
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Mechanism of Action

Imiquimod's mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue. Imiquimod does not have direct antiviral activity. Studies of mice show that imiquimod may induce cytokines, including interferon-alpha (IFNA) as well as several IFNA genes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) as well as the IFNB gene. Imiquimod also induced the expression of interleukin (IL)-6, IL-8, and tumor necrosis factor alpha genes. In the treatment of basal cell carcinoma, Imiquimod appears to act as a toll-like receptor-7 agonist, and is thought to exert its anti-tumor effect via modification of the immune response and stimulation of apoptosis in BCC cells. In treating basal cell carcinoma it may increase the infiltration of lymphocytes, dendritic cells, and macrophages into the tumor lesion., Imiquimod and resiquimod represent Toll-like receptor (TLR) 7 and 8 agonists, which emerged as attractive candidates for tumor therapy. To elucidate immune cells, which mainly contribute to TLR7/8-mediated antitumoral activity, /the researchers/ investigated the impact of imiquimod and resiquimod on native human 6-sulfo LacNAc (slan) dendritic cells (DCs). /The researchers/ found that both TLR7/8 agonists significantly improve the release of various proinflammatory cytokines by slanDCs and promote their tumor-directed cytotoxic activity. Furthermore, resiquimod efficiently augmented the ability of slanDCs to stimulate T cells and natural killer cells. These results indicate that imiquimod and resiquimod trigger various immunostimulatory properties of slanDCs, which may contribute to their antitumor effects., Aldara is a cream used for topical treatment of non-melanoma skin cancer, and is thought to act through stimulation of anti-tumour immunity. The active ingredient, imiquimod, has been shown to stimulate toll-like receptor 7. Aldara also induces psoriasis-like lesions when applied to naive murine skin, and as such is used as a mouse model for psoriasis. Here we find that in naive murine skin, Aldara induces inflammation largely independently of toll-like receptor 7. Surprisingly, inflammasome activation, keratinocyte death and interleukin 1 release also occur in response to the vehicle cream in the absence of imiquimod. We show that isostearic acid, a major component of the vehicle, promotes inflammasome activation in cultured keratinocytes, and so may contribute to the observed effects of Aldara on murine skin. Aldara therefore stimulates at least two immune pathways independently, and both imiquimod and vehicle are required for a full inflammatory response. Although it remains to be tested, it is possible that imiquimod-independent effects also contribute to the therapeutic efficacy of Aldara., Imiquimod is recognized as an agonist for Toll-like receptor 7 (TLR7) in immunocompetent cells. TLR7, as well as TLR3 and TLR8, triggers the immune responses, such as the production of type I interferons (IFNs) and proinflammatory cytokines via recognition of viral nucleic acids in the infected cells. In this study, /the reseachers/ proposed that imiquimod has an IFN-independent antiviral effect in nonimmune cells. Imiquimod, but not resiquimod, suppressed replication of human herpes simplex virus 1 (HSV-1) in FL cells. We analyzed alternation of gene expression by treatment with imiquimod using microarray analysis. Neither type I IFNs, nor TLRs, nor IFN-inducible antiviral genes were induced in imiquimod-treated FL cells. Cystatin A, a host cysteine protease inhibitor, was strongly upregulated by imiquimod and took a major part in the anti-HSV-1 activity deduced by the suppression experiment using its small interfering RNA. Upregulation of cystatin A was suggested to be mediated by antagonizing adenosine receptor A(1) and activating the protein kinase A pathway. Imiquimod, but not resiquimod, was shown to interact with adenosine receptor A(1). Imiquimod-induced anti-HSV-1 activity was observed in other cells, such as HeLa, SiHa, and CaSki cells, in a manner consistent with the cystatin A induction by imiquimod. These results indicated that imiquimod acted as an antagonist for adenosine receptor A(1) and induced a host antiviral protein, cystatin A. The process occurred independently of TLR7 and type I IFNs., Toll-like receptor (TLR) agonists have anticancer effect by inducing apoptosis or activating immune cells. In this study, we investigated whether imiquimod, TLR7 agonist, inhibits the proliferation of oral cancer cells. Toll-like receptor 7 expression and IL-6/8 production by imiquimod were examined using RT-PCR and Enzyme-linked immunosorbent assay, respectively. Cell viability was examined by MTT assay. To examine apoptotic cell death, Annexin V/PI staining for flow cytometry and Western blot analysis were performed. Necrotic cell death was determined by leakage of lactate dehydrogenase (LDH), HMGB1, and PI staining in imiquimod-treated oral squamous cell carcinoma (OSCC) cells. Toll-like receptor 7 mRNA was expressed in OSCC cells. Imiquimod induced IL-6 and IL-8 production in OSCC cells, suggesting the functional expression of TLR7. Imiquimod inhibited cells proliferation in a dose-dependent manner. The ratio of annexin V-positive cells and cleaved caspase-3/7 was increased by imiquimod treatment in OSCC cells, suggesting that imiquimod-induced cell death in OSCC cells may be owing to apoptosis. In addition, LDH secretion and PI staining were detected in OSCC cells treated with imiquimod, showing that imiquimod also induced necrotic cell death in the OSCC cells. Imiquimod inhibited effectively the growth of OSCC cells by inducing apoptosis and necrosis.
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Color/Form

Crystals from DMF

CAS No.

99011-02-6
Record name Imiquimod
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Record name 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl)
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Melting Point

292-294 °C, 292 - 294 °C
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Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (3.69 g, 0.033 mole), 5 mL of dimethylacetamide and 1.31 mL (0.033 mole) of formamide were added in a 50 mL round-bottomed flask, under inert atmosphere followed by stirring for 30 minutes. After addition of 4-bromo-1H-imidazo[4,5-c]quinoline (1 g, 3.3 mmoles), the mixture was heated at 140° C., followed by stirring for 2 hours and then cooled to room temperature. Then 10 mL of water were added and the reaction mixture was filtered followed by washing with abundant water and dried to give 0.75 g of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine. Yield 75.4%.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
4-bromo-1H-imidazo[4,5-c]quinoline
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (4.32 g, 0.038 mole), 4.5 mL of dimethylacetamide and 1.53 mL (0.038 mole) of formamide were added in a 50-mL round-bottomed flask, under inert atmosphere followed by stirring for 30 minutes. After addition of 4-chloro-1H-imidazo[4,5-c]quinoline (1 g, 3.8 mmoles), the mixture was heated at 120° C., followed by stirring for 1 hour and then cooled to room temperature. The reaction mixture was filtered followed by washing with abundant water and dried to give 0.4 g of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine. Yield 39%.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (II) (3 g, 0.0116 mol), urea (6.9 g, 0.116 mol, 10 equiv.) and DMSO (20 ml) was heated under stirring at 140° C. for 35 hours. Then, the reaction mixture was cooled to 80° C. and water (30 ml) and 46% aqueous NaOH solution were added to produce a pH of 10-11. The mixture was stirred at ambient temperature for 1 hour and a precipitate was collected by filtration. The wet compound was treated with water (20 ml) at 70-80° C. under stirring for 1 hour. A solid was collected by filtration from the hot mixture, washed with water (3×20 ml) and methanol (20 ml) and dried at 80° C. under reduced pressure overnight to yield 2.4 g of crude Imiquimod in 87.6% yield, having 99.0% purity (by HPLC, containing 1.0% of compound II).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87.6%

Synthesis routes and methods IV

Procedure details

1.0 gram of 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline is added to 10 mL of ethanol, followed by the addition of 0.03 gram triethylamine and 0.2 gram of Pearlman's catalyst (20% Pd(OH)2/C). The mixture is stirred at 40° C. under 1 atm hydrogen until completion. The mixture is then filtered through Celite® and the filtrate, containing 4-amino-1-isobutyl-1H-imidazo(4,5-c)quinoline (imiquimod), is concentrated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
0.03 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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